

Unveiling the Crystal Architecture of Barium Phosphinate Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *barium phosphinate*

Cat. No.: *B1143699*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **barium phosphinate** monohydrate, correctly identified and indexed in crystallographic literature as barium hypophosphite, $\text{Ba}(\text{H}_2\text{PO}_2)_2$. While the monohydrate form is known, detailed crystallographic studies have focused on the anhydrous form, providing critical insights into the coordination chemistry of the barium ion and the geometry of the hypophosphite anion. This document summarizes the key structural features, experimental protocols for its synthesis and analysis, and presents the data in a clear, accessible format for researchers in materials science and drug development.

Crystallographic Data Summary

The crystal structure of anhydrous barium hypophosphite has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, exhibiting a layered structure composed of hypophosphite anions and barium cations. The barium atoms are coordinated by eight oxygen atoms in a square antiprismatic geometry. Each hypophosphite anion acts as a bridge, connecting to four distinct barium cations.

The key crystallographic data for anhydrous barium hypophosphite, $\text{Ba}(\text{H}_2\text{PO}_2)_2$, is presented in the table below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Ccca
Unit Cell Dimensions	$a = 7.989(2) \text{ \AA}$, $b = 8.048(2) \text{ \AA}$, $c = 7.989(2) \text{ \AA}$
Volume (V)	$513.5(2) \text{ \AA}^3$
Formula Units per Cell (Z)	4
Point Symmetry of Ba	222

Molecular Geometry and Bonding

The structure of the hypophosphite anion ($[\text{H}_2\text{PO}_2]^-$) is that of a distorted tetrahedron, with two oxygen atoms and two hydrogen atoms bonded to the central phosphorus atom. The barium cation (Ba^{2+}) is coordinated by eight oxygen atoms from neighboring hypophosphite anions, forming a BaO_8 square antiprism. These polyhedra are linked to form layers that stack perpendicular to the direction.

A summary of selected interatomic distances within the crystal structure is provided below.

Bond	Distance (\AA)
P–O	1.51
P–H	1.5

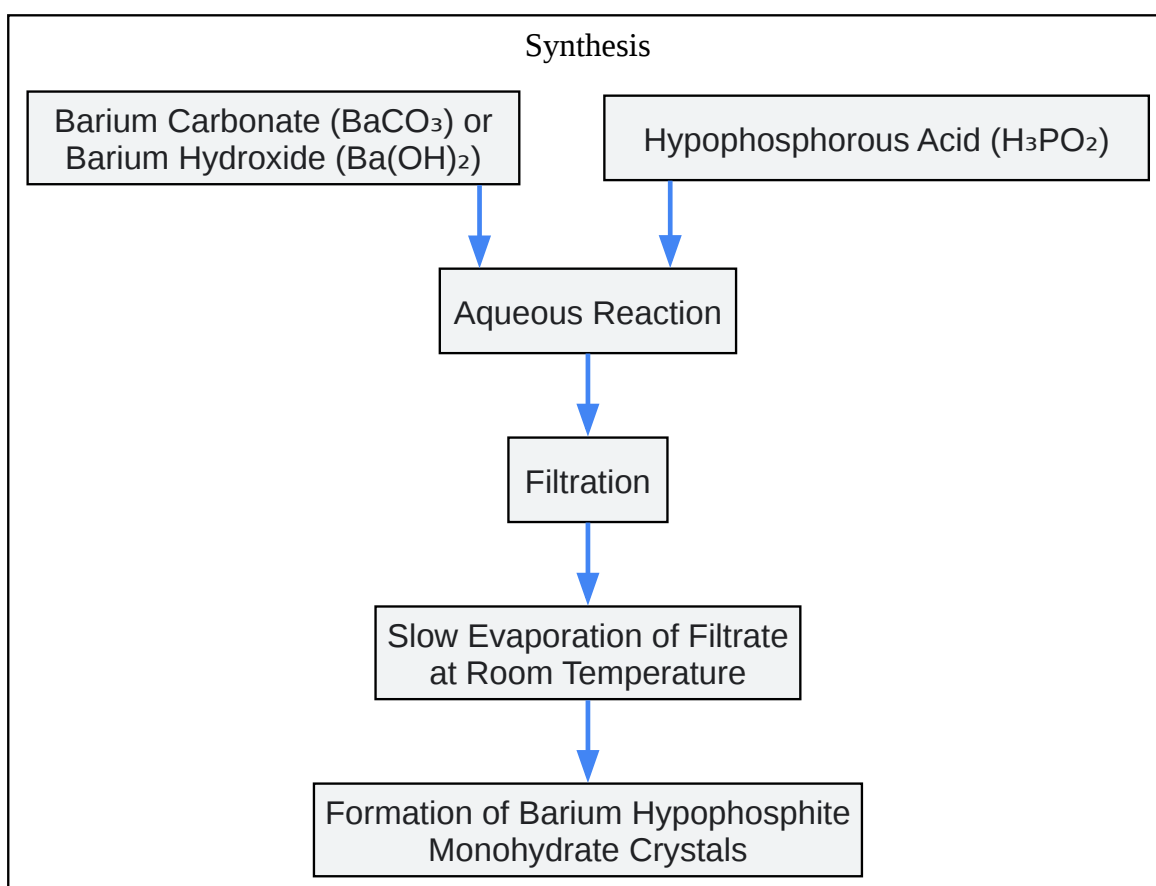
Angle	Value ($^\circ$)
O–P–O	120
H–P–H	92

Experimental Protocols

Synthesis of Barium Hypophosphite Monohydrate Crystals

The synthesis of barium hypophosphite monohydrate typically involves the reaction of an aqueous solution of hypophosphorous acid with a barium salt, such as barium carbonate or barium hydroxide.

Workflow for Crystal Synthesis:



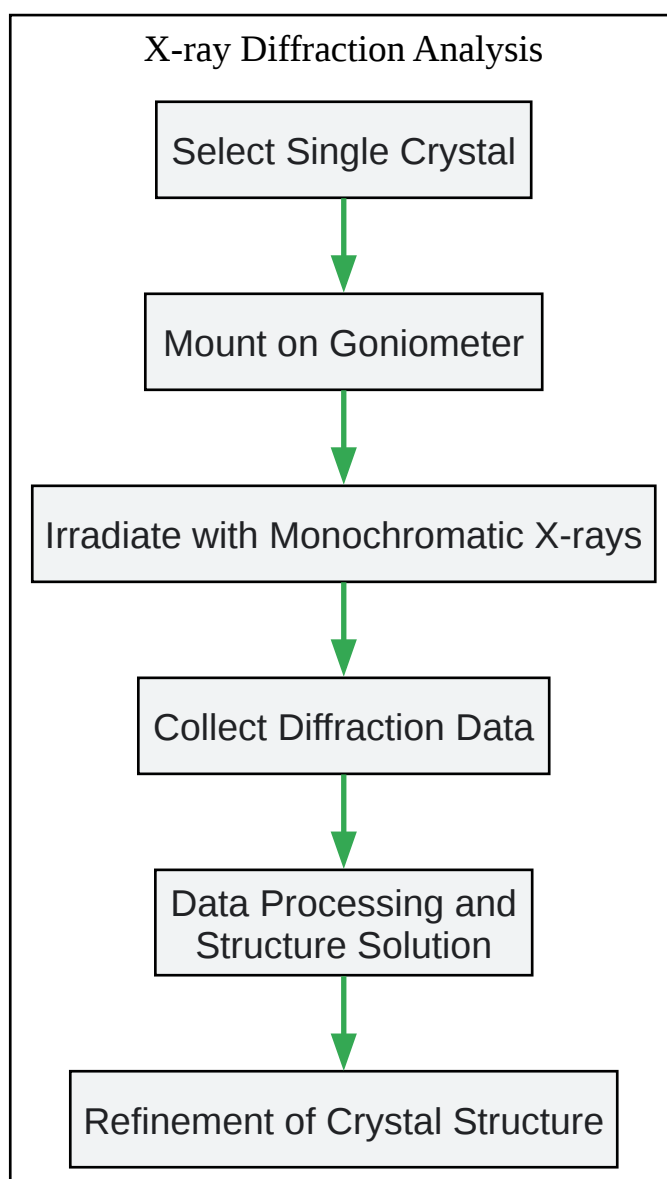
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Caption: Synthesis of **barium phosphinate** monohydrate crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of anhydrous barium hypophosphite was achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters, space group, and atomic positions.

Experimental Workflow for Crystal Structure Determination:



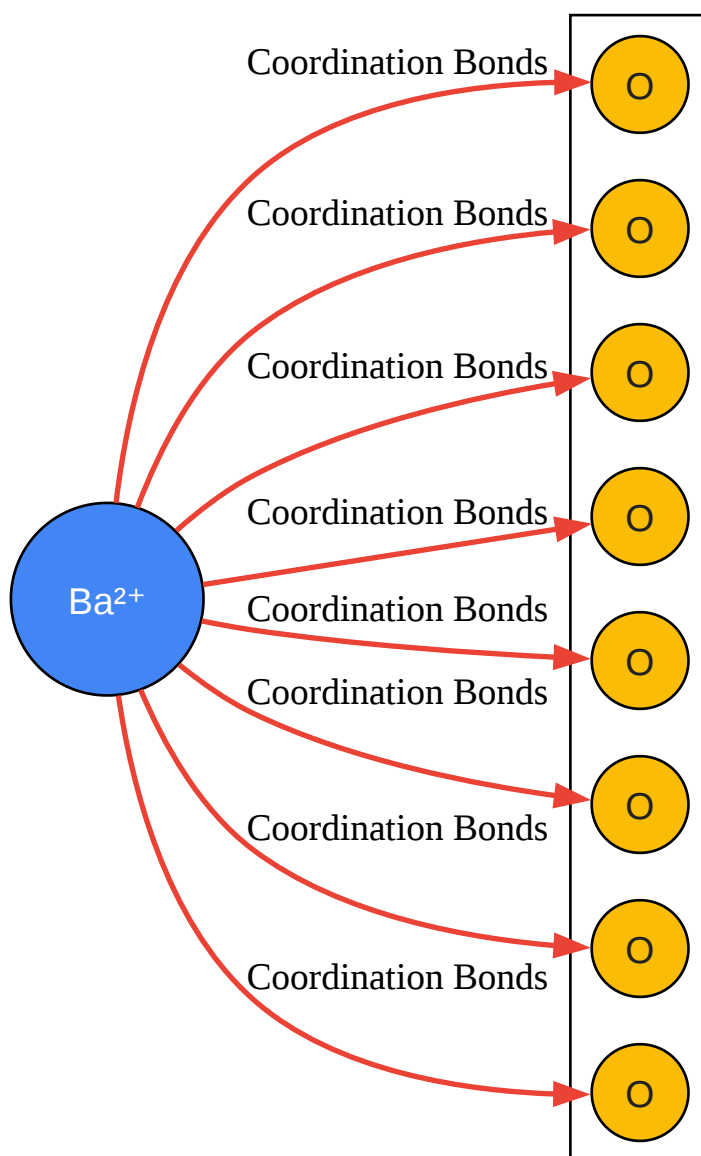
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Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Relationships and Coordination

The crystal structure of barium hypophosphite is characterized by a layered arrangement of ions. The coordination of the barium cations by eight oxygen atoms from the hypophosphite anions creates a stable, three-dimensional network. This coordination environment is a key factor in determining the physical and chemical properties of the compound.

Coordination Environment of Barium:



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Caption: Schematic of the eight-fold coordination of the barium ion.

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